molecular formula C21H20N2O3 B13962884 7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one CAS No. 67297-27-2

7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B13962884
CAS No.: 67297-27-2
M. Wt: 348.4 g/mol
InChI Key: GBRZECSNJCRTSN-UHFFFAOYSA-N
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Description

7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: has several scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

    Biology: Employed in biological imaging and as a marker for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Fluorescent Properties: The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and sensing applications.

    Biological Activity: The compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share a similar chromen-2-one core structure and exhibit diverse biological activities.

    Benzoxazole Derivatives: Compounds with a benzoxazole moiety are known for their fluorescent properties and biological activities.

Uniqueness

The uniqueness of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE lies in its combined structural features, which confer both fluorescent properties and potential therapeutic activities, making it a versatile compound for various scientific applications.

Properties

CAS No.

67297-27-2

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)chromen-2-one

InChI

InChI=1S/C21H20N2O3/c1-4-23(5-2)15-10-9-14-11-16(21(24)26-18(14)12-15)20-22-19-13(3)7-6-8-17(19)25-20/h6-12H,4-5H2,1-3H3

InChI Key

GBRZECSNJCRTSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=CC=C4O3)C

Origin of Product

United States

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